molecular formula C21H24N2O2 B6921234 N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine

N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine

Cat. No.: B6921234
M. Wt: 336.4 g/mol
InChI Key: KHKFRLKXJMQQEI-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine is a complex organic compound characterized by the presence of a benzoxazole ring, a benzyl group, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-6-17(7-3-1)14-23(15-18-10-12-24-13-11-18)16-21-22-19-8-4-5-9-20(19)25-21/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKFRLKXJMQQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN(CC2=CC=CC=C2)CC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid or its derivative under dehydrating conditions.

    Alkylation: The benzoxazole derivative is then alkylated using a suitable alkyl halide to introduce the benzyl group.

    Formation of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor and a nucleophile.

    Final Coupling: The final step involves coupling the benzoxazole derivative with the oxane-containing intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of benzoxazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, where the oxygen atom can act as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and oxane groups can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)ethanamine
  • N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)propanamine

Uniqueness

Compared to similar compounds, N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine offers a unique combination of structural features that can enhance its interaction with biological targets and its stability under various conditions. The presence of the oxane ring, in particular, provides additional flexibility and potential for functionalization.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

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